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Compound of Interest

Compound Name: 2-Bromo-6-chloropyridin-3-ol

Cat. No.: B1522290

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-6-
chloropyridin-3-ol

Abstract

2-bromo-6-chloropyridin-3-ol is a highly functionalized heterocyclic compound of significant
interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic
arrangement of a hydroxyl group and two distinct halogen atoms on an electron-deficient
pyridine core makes it an exceptionally versatile synthetic intermediate. The differential
reactivity of the C-Br and C-CI bonds allows for programmed, chemoselective functionalization
through modern cross-coupling methodologies, while the hydroxyl group offers an additional
site for modification. This guide provides a comprehensive overview of the physicochemical
properties, synthesis, and multifaceted reactivity of 2-bromo-6-chloropyridin-3-ol, offering
field-proven insights and detailed protocols for its application in complex molecule synthesis.

Introduction: The Strategic Value of Polysubstituted
Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, prized
for its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic
properties. The introduction of multiple, orthogonally reactive functional groups onto this core
structure provides a powerful platform for generating molecular diversity. 2-bromo-6-
chloropyridin-3-ol (Figure 1) epitomizes this principle. The presence of bromine at the C2
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position and chlorine at the C6 position, flanking the ring nitrogen, creates a substrate primed

for sequential, site-selective modifications. This guide serves as a technical resource for

researchers aiming to leverage the unique chemical personality of this building block to

accelerate discovery programs.

Figure 1: Structure of 2-bromo-6-chloropyridin-3-ol.

Physicochemical Properties & Spectroscopic

Analysis

While extensive experimental data for this specific molecule is not widely published, its

properties can be reliably predicted based on its structure and data from analogous

compounds.
Property Value Source/Rationale
Chemical Abstract Service
CAS Number 1020253-16-0

Registry[1][2]
Molecular Formula CsHsBrCINO Derived from structure[3]
Molecular Weight 208.44 g/mol Derived from structure[3]

Physical Form

Solid (Predicted)

Typical for substituted
pyridinols[3]

Expected due to hydrogen

Melting Point >150 °C (Predicted) ) ]
bonding and molecular weight
Soluble in polar organic
N solvents (DMSO, DMF, Predicted based on polar
Solubility , . .
MeOH); sparingly soluble in functional groups
water
The hydroxyl group's acidity is
) reduced by the electron-
pKa ~7.5-8.5 (Predicted)

withdrawing halogens and

pyridine nitrogen.
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Spectroscopic Signature (Predicted)

e 1H NMR (DMSO-ds, 400 MHz): The spectrum is expected to show two doublets in the
aromatic region. The proton at C5 will likely appear downfield due to the influence of the
adjacent bromine, coupling to the C4 proton.

o 0 ~10.0-11.0 ppm (s, 1H, -OH): Broad singlet, exchangeable with D20.
o 0 ~7.8-8.0 ppm (d, 1H, H-4): Doublet, J = 8 Hz.
o & ~7.4-7.6 ppm (d, 1H, H-5): Doublet, J = 8 Hz.
e 13C NMR (DMSO-ds, 100 MHz): Five distinct signals are expected in the aromatic region.
o & ~155-160 ppm (C-OH)
o 0 ~145-150 ppm (C-CI)
o O ~140-145 ppm (C-H)
o 0 ~120-125 ppm (C-H)
o 0 ~110-115 ppm (C-Br)
e IR (ATR, cm™1):

o 3400-3200 (broad, O-H stretch)

o

1600-1550 (C=C, C=N aromatic ring stretches)

[¢]

1250-1200 (C-O stretch)

[¢]

800-750 (C-ClI stretch)

[e]

700-650 (C-Br stretch)

Synthesis Strategy
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A practical synthesis of 2-bromo-6-chloropyridin-3-ol can be envisioned starting from
commercially available 2-chloro-3-hydroxypyridine. The strategy involves a regioselective
bromination directed by the existing substituents.

+ NBS
(N-Bromosuccinimide)
In Acetonitrile

[Z-Chloro-3-hydroxypyridine 2-bromo-6-chloropyridin-3-ol

Click to download full resolution via product page

Caption: Proposed synthesis of 2-bromo-6-chloropyridin-3-ol.

Protocol: Synthesis of 2-bromo-6-chloropyridin-3-ol

Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective
brominating agent. The electron-donating hydroxyl group at C3 activates the pyridine ring
towards electrophilic substitution, primarily at the ortho (C2, C4) and para (C6) positions. While
multiple isomers are possible, careful control of stoichiometry and reaction conditions can favor
the desired product.

e Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 2-chloro-3-hydroxypyridine (1.0 eq).

e Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

e Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirring
solution at room temperature.

o Expert Insight: Using a slight excess of NBS ensures full conversion of the starting
material. Adding it in portions helps to control the reaction exotherm.

o Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by
Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6
hours.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1522290?utm_src=pdf-body
https://www.benchchem.com/product/b1522290?utm_src=pdf-body-img
https://www.benchchem.com/product/b1522290?utm_src=pdf-body
https://www.benchchem.com/product/b1522290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Workup: Once the reaction is complete, cool the mixture to room temperature and remove
the solvent under reduced pressure.

« Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify
by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to
elute the product.

« |solation: Combine the product-containing fractions and remove the solvent in vacuo to yield
2-bromo-6-chloropyridin-3-ol as a solid.

Reactivity and Synthetic Utility: A Platform for
Sequential Functionalization

The synthetic power of 2-bromo-6-chloropyridin-3-ol stems from the differential reactivity of
its halogen substituents in palladium-catalyzed cross-coupling reactions. The C-Br bond is
significantly more reactive towards the initial oxidative addition step than the C-ClI bond,
enabling highly chemoselective transformations.[4][5]

Chemoselective Palladium-Catalyzed Cross-Coupling
Reactions

This selectivity is the cornerstone of its utility, allowing for the stepwise introduction of different
functionalities at the C2 and C6 positions.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][7] By reacting 2-
bromo-6-chloropyridin-3-ol with a boronic acid or ester, the bromine at C2 can be selectively
replaced, leaving the chlorine at C6 intact for subsequent reactions.
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Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling

e Setup: In an oven-dried Schlenk flask, combine 2-bromo-6-chloropyridin-3-ol (1.0 eq), the
desired aryl- or alkylboronic acid (1.2 eq), and a base such as K2COs or Cs2COs (2.5 eq).

o Catalyst System: Add a palladium catalyst, for example, Pd(PPhs)a (0.05 eq) or a
combination of Pdz(dba)s (0.025 eq) and a suitable phosphine ligand like SPhos (0.1 eq).

¢ Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
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o Trustworthiness: This step is critical to remove oxygen, which can oxidize and deactivate
the Pd(0) catalyst.

e Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).

o Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by
TLC or LC-MS.

o Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product via flash column chromatography.

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[8][9]
[10] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond.
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination
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e Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-6-
chloropyridin-3-ol (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 0.02 eq), a suitable
ligand (if not using a precatalyst), and a strong, non-nucleophilic base like NaOtBu or
LiIHMDS (1.4 eq).[10]

o Reagent Addition: Add the desired primary or secondary amine (1.2 eq).
e Solvent: Add anhydrous, degassed toluene or dioxane.
» Reaction: Seal the tube and heat to 90-110 °C for 6-24 hours.

o Expert Insight: The choice of base and ligand is crucial and depends on the amine's steric
hindrance and pKa. Sterically hindered ligands often improve reaction efficiency.[8]

o Workup: Cool the reaction, quench carefully with saturated aqueous NH4Cl, and extract with
an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

Purification: Dry, concentrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents,
makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[11][12] However, the
regioselectivity can be complex.

» Electronic Control: Chlorine is more electronegative than bromine, making the C6-position
more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often
the rate-determining step.[13]

o Leaving Group Ability: Bromide is a better leaving group than chloride.

This dichotomy can lead to mixtures of products, as observed in related systems.[4][5]
Therefore, SNAr on this substrate must be approached with caution, and reaction conditions
(solvent, temperature, nucleophile identity) must be carefully optimized to favor one isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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